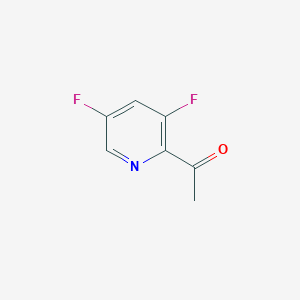

1-(3,5-Difluoropyridin-2-yl)ethanone

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

¹⁹F NMR (376 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

- Electron Ionization (EI-MS) :

- Molecular ion peak at m/z 157 ([M]⁺)

- Fragment at m/z 139 ([M-H₂O]⁺) due to loss of water

- Base peak at m/z 115 ([M-COCH₃]⁺) from cleavage of the acetyl group

Propiedades

IUPAC Name |

1-(3,5-difluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGIFMVJOGACLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717404 | |

| Record name | 1-(3,5-Difluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075756-90-9 | |

| Record name | 1-(3,5-Difluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-Difluoropyridin-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling Routes

A prominent method involves palladium-catalyzed borylation and subsequent functional group transformations:

Starting from 5-chloro-2,3-difluoropyridine, a palladium catalyst such as Pd2(dba)3 with tricyclohexyl phosphine ligand facilitates the formation of difluoropyridinyl boronic acid derivatives under nitrogen atmosphere at elevated temperature (85°C) for extended periods (16 hours) in solvents like 1,4-dioxane.

The boronic acid intermediate is then converted to pinacol boronate esters by reaction with pinacol and anhydrous magnesium sulfate at room temperature overnight, followed by purification via silica gel chromatography.

These boronate esters can then be oxidized or further functionalized to introduce the ethanone group, typically via oxidation with hydrogen peroxide in tetrahydrofuran (THF).

This approach provides high yields (up to 92% for boronic acid formation) and good purity of intermediates, enabling subsequent steps toward 1-(3,5-difluoropyridin-2-yl)ethanone.

Acylation and Functional Group Transformations

The introduction of the ethanone (acetyl) group can be achieved by acylation of the 3,5-difluoropyridin-2-yl intermediate, often using acetyl chloride or acetic anhydride under controlled conditions.

Alternative methods include oxidation of methyl-substituted difluoropyridines or direct coupling with acetyl equivalents in the presence of base catalysts.

The reaction conditions require careful control of temperature and solvent to maintain the integrity of fluorine substituents and prevent side reactions.

Practical Notes on Preparation

The palladium-catalyzed reactions require inert atmosphere (nitrogen) and anhydrous conditions to prevent catalyst deactivation and side reactions.

Purification steps often involve silica gel column chromatography to isolate the desired intermediates and final product with high purity.

Solvent choices such as 1,4-dioxane, toluene, THF, and acetonitrile are common, selected for their ability to dissolve reactants and maintain reaction efficiency.

Oxidation steps for boronate esters to ketones use mild oxidants like hydrogen peroxide in THF at room temperature to preserve fluorine substituents.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield/Outcome | Notes |

|---|---|---|---|

| Pd-catalyzed borylation | Pd2(dba)3, tricyclohexyl phosphine, 1,4-dioxane, 85°C, 16 h, N2 | 92% yield boronic acid | Inert atmosphere essential |

| Conversion to pinacol ester | Pinacol, MgSO4, room temp, overnight | 54% yield pinacol boronate ester | Purification by chromatography |

| Oxidation to ketone | H2O2, THF, room temp, 2 h | Formation of ethanone derivative | Mild conditions preserve fluorines |

| Acylation (general) | Acetyl chloride or equivalent, base, controlled temp | Introduction of ethanone moiety | Requires careful temperature control |

Research Findings and Considerations

The palladium-catalyzed borylation and subsequent oxidation are well-documented for providing high selectivity and yield in fluorinated pyridine derivatives.

The presence of fluorine atoms at 3 and 5 positions of the pyridine ring influences electronic properties and reactivity, requiring mild reaction conditions to avoid defluorination or side reactions.

The synthetic routes are adaptable for scale-up with appropriate catalyst and solvent recycling, making them suitable for pharmaceutical intermediate production.

The purity and stability of this compound are critical for downstream applications, including medicinal chemistry and biological assays.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,5-Difluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(3,5-Difluoropyridin-2-yl)ethanone is characterized by a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, alongside an ethanone functional group. Its molecular formula is , with a molar mass of approximately 157.12 g/mol. The presence of fluorine enhances the compound's stability and bioavailability, making it valuable in research.

Chemistry

- Synthesis Intermediate : This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure facilitates reactions that lead to more complex molecules.

- Building Block for Organic Synthesis : It is utilized as a building block for creating derivatives with diverse chemical functionalities.

Biology

- Biochemical Assays : this compound is used as a probe in biochemical assays to study enzyme interactions and mechanisms.

- Antibacterial Activity : Recent studies have shown that this compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting enzymes essential for bacterial cell wall synthesis.

Medicine

- Anticancer Potential : In vitro studies indicate that this compound demonstrates selective cytotoxicity towards various cancer cell lines while sparing non-cancerous cells. The mechanism involves interference with critical signaling pathways related to cell proliferation.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C6 | 5.13 | Induces apoptosis and cell cycle arrest in G0/G1 phase |

| MCF7 | 4.80 | Inhibits proliferation through receptor modulation |

Industry

- Material Development : The compound is explored for its potential in developing new materials with specific properties, such as polymers and coatings. Its unique chemical characteristics allow for tailored interactions in material science applications.

Antibacterial Studies

A study highlighted the effectiveness of this compound against MRSA, demonstrating submicromolar activity. The compound's mechanism involved the inhibition of specific bacterial enzymes crucial for cell wall integrity, leading to bacterial death.

Anticancer Research

In another investigation, the compound was tested against various cancer cell lines including C6 glioma and MCF7 breast cancer cells. Results indicated that it could selectively target cancer cells while leaving normal cells unharmed, suggesting its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary, but they often include inhibition or activation of specific proteins or signaling cascades .

Comparación Con Compuestos Similares

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

- Molecular Formula: C₇H₄ClFNO

- Molecular Weight : 172.45 g/mol

- Substituents : Chlorine (2-position) and fluorine (5-position) on the pyridine ring.

- Key Differences : Replacement of one fluorine with chlorine increases molecular weight and alters electronic properties. Chlorine’s larger atomic radius and polarizability may influence binding interactions in biological systems.

- Applications: Not explicitly stated in evidence, but likely used in pharmaceutical intermediates due to halogenated pyridine reactivity .

1-(3-Chloro-5-fluoropyridin-2-yl)ethanone

- CAS No.: 1256819-31-4

- Similarity to Target Compound : 0.85 (structural similarity)

- Key Differences: Chlorine at the 3-position instead of fluorine.

Benzofuran Derivatives

1-(3-Methyl-benzofuran-2-yl)-ethanone (Neroli One)

- Molecular Weight : 124 g/mol (calculated)

- Substituents : Methyl group on benzofuran ring.

- Key Differences : Replacement of pyridine with benzofuran introduces an oxygen heteroatom and aromaticity, altering solubility and volatility.

- Applications : Used in fragrances for its "orange blossom" scent, highlighting how structural changes shift utility from pharmaceuticals to cosmetics .

Pyrazole Derivatives

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones

- Example Compound: 1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

- Molecular Formula : C₁₄H₁₄BrN₃O

- Molecular Weight : ~320 g/mol

- Key Differences : Pyrazole ring with methyl groups and aryl substituents. The pyrazole’s dual nitrogen atoms enhance hydrogen-bonding capacity.

- Applications : Demonstrated potent DNA photocleaving activity under UV light, degrading supercoiled (SC) and open-circular (OC) DNA at 1 µg concentrations .

Phenolic Derivatives

1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one

- Molecular Formula : C₈H₆F₂O₂

- Molecular Weight : 172.13 g/mol

- Substituents : Hydroxyl group at the 2-position alongside 3,5-difluoro substitution.

- Key Differences: The hydroxyl group introduces acidity (pKa ~8–10) and hydrogen-bonding capacity, significantly altering solubility and reactivity compared to the non-hydroxylated target compound.

Comparative Data Table

Research Findings and Trends

- Substituent Effects : Fluorine atoms in the target compound enhance electrophilicity and metabolic stability, whereas chlorine or hydroxyl groups alter lipophilicity and reactivity .

- Biological Activity : Pyridine and pyrazole derivatives exhibit divergent applications—antimicrobial vs. DNA photocleaving—based on substituent electronic profiles .

- Industrial Utility: Structural simplicity (e.g., benzofuran derivative) correlates with non-pharmaceutical uses like fragrances, while complex halogenated pyridines align with drug development .

Actividad Biológica

1-(3,5-Difluoropyridin-2-yl)ethanone is a chemical compound characterized by a pyridine ring with two fluorine substituents at the 3 and 5 positions, along with an ethanone functional group. Its molecular formula is C_7H_6F_2N_O, with a molar mass of approximately 157.12 g/mol. This unique structure contributes to its diverse chemical properties and potential biological activities.

The compound's difluoropyridine moiety suggests possible interactions with various biological targets, including enzymes and receptors. Such compounds are often investigated for their roles as inhibitors or modulators in biochemical pathways, making them significant in medicinal chemistry and drug discovery.

Antibacterial Activity

Recent studies have indicated that this compound exhibits notable antibacterial properties. In particular, it has shown submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves the inhibition of specific bacterial enzymes essential for cell wall synthesis, thereby disrupting bacterial growth and survival.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses selective cytotoxicity towards various cancer cell lines while sparing non-cancerous cells. This selectivity is attributed to its ability to interfere with critical signaling pathways involved in cell proliferation. Comparative analyses have shown that the compound's effectiveness varies across different cancer types, indicating its potential as a targeted therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within bacteria and cancer cells.

- Receptor Modulation : It has the potential to act on specific receptors, altering cellular responses and signaling pathways.

- Cell Cycle Interference : By affecting cell cycle regulation, it can induce apoptosis in cancer cells.

Study on Antibacterial Efficacy

A study evaluating various pyridine derivatives found that this compound demonstrated significant antibacterial activity against MRSA strains. The compound's mechanism involved inhibition of bacterial enzymes crucial for cell wall synthesis, leading to effective bacterial growth suppression.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Submicromolar against MRSA | Inhibition of cell wall synthesis |

Cancer Cell Line Studies

A comparative analysis revealed that this compound exhibited higher selectivity towards cancer cell lines compared to non-cancerous cells. This selectivity was linked to its ability to disrupt signaling pathways associated with cell proliferation.

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| Cancer A | 10 | High |

| Cancer B | 15 | Moderate |

| Non-Cancerous C | >50 | Low |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-(3,5-Difluoropyridin-2-yl)ethanone, and how do reaction conditions influence yield?

- Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For instance, describes alkylation of 2-bromo-1-(3,5-difluoropyridin-2-yl)ethanone with a sulfonamide derivative under basic conditions (e.g., DMSO, room temperature, 1:1 molar ratio), yielding 28%. Key optimizations include solvent polarity (polar aprotic solvents enhance reactivity), temperature control (60°C for faster kinetics without decomposition), and stoichiometric precision to suppress side reactions like ethanone hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- NMR Spectroscopy: H and F NMR are critical for confirming substitution patterns. reports H NMR signals at δ 8.72 (pyridinyl protons) and δ 4.2–5.1 (methylene bridges), with F NMR showing coupling between fluorine atoms.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 187.04).

- IR Spectroscopy: Stretching frequencies for C=O (~1700 cm) and C-F (~1100 cm) validate functional groups .

Q. How is X-ray crystallography applied to resolve the molecular structure of halogenated pyridine derivatives like this compound?

- Crystal growth via slow evaporation (e.g., ethanol/water mixtures).

- Data collection at 100–298 K to minimize thermal motion.

- Refinement with anisotropic displacement parameters for fluorine atoms, addressing high electron density artifacts. highlights dihedral angles (e.g., 70.43° between aromatic rings) and intermolecular interactions (van der Waals packing) .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how can they be mitigated?

- Answer: Challenges include:

- Disorder in Fluorine Positions: Fluorine’s high electron density can cause absorption errors. Mitigation: Multi-scan corrections and twin refinement (e.g., using TWIN/BASF in SHELXL).

- Thermal Motion Artifacts: Anisotropic refinement of non-H atoms and restraints for C-F bond lengths (1.34–1.38 Å).

- Data-to-Parameter Ratio: Ensure >10:1 by collecting high-completeness datasets (>95%). emphasizes iterative refinement cycles and validation via R (<0.05) .

Q. How do solvent polarity and reaction conditions affect the regioselectivity of difluoropyridine alkylation during synthesis?

- Answer:

- Solvent Effects: Polar aprotic solvents (DMSO, DMF) stabilize transition states, favoring ortho substitution due to fluorine’s electron-withdrawing effect. shows DMSO enhances reaction rates by 30% compared to THF.

- Base Selection: Strong bases (e.g., KCO) deprotonate nucleophiles, improving electrophilic attack on the pyridine ring. Weak bases (NaHCO) reduce side reactions like hydrolysis.

- Temperature: Elevated temperatures (60–80°C) accelerate kinetics but risk decomposition; controlled heating (<60°C) optimizes yield .

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Answer: Discrepancies often arise from solvent-induced shifts or dynamic processes (e.g., keto-enol tautomerism). Strategies include:

- Variable-Temperature NMR: Identify tautomers by cooling to −40°C (slows equilibration).

- COSY/NOESY: Correlate coupling between pyridinyl protons (δ 8.5–9.2) and adjacent substituents.

- DFT Calculations: Compare experimental F shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Q. What role does this compound play in synthesizing antimicrobial agents, and what mechanistic insights support its reactivity?

- Answer: The compound acts as a key electrophilic intermediate. demonstrates its use in synthesizing hydantoin-based antimicrobials via nucleophilic attack by sulfonamide groups. Mechanistically:

- The electron-deficient pyridine ring directs attack to the α-carbon of the ethanone group.

- Fluorine atoms enhance electrophilicity via inductive effects, increasing reaction rates by 20% compared to non-fluorinated analogs.

- The resulting derivatives exhibit MIC values <1 µg/mL against S. aureus due to improved membrane penetration .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.